7-Chloro-8-methoxyquinoxalin-2-ol
Overview
Description
7-Chloro-8-methoxyquinoxalin-2-ol is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methoxyquinoxalin-2-ol typically involves the reaction of 7-chloroquinoxaline with methoxy reagents under controlled conditions. One common method includes the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more reduced forms of quinoxaline.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce various substituted quinoxalines .
Scientific Research Applications
7-Chloro-8-methoxyquinoxalin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Chloroquinoxaline: A precursor in the synthesis of 7-Chloro-8-methoxyquinoxalin-2-ol.
8-Methoxyquinoxaline: Another derivative with similar structural features.
Quinoxaline-2,3-dione: A related compound with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxy group on the quinoxaline ring makes it particularly interesting for various applications .
Properties
IUPAC Name |
7-chloro-8-methoxy-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9-5(10)2-3-6-8(9)12-7(13)4-11-6/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDMQPUOPQQZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1NC(=O)C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445038 | |
Record name | 7-chloro-8-methoxy-2-quinoxalinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347162-21-4 | |
Record name | 7-chloro-8-methoxy-2-quinoxalinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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